

Application Note & Protocol: Expression and Purification of Recombinant Human C-Peptide

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Compound of Interest

Compound Name: Proinsulin C-peptide (human)

Cat. No.: B15578127

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Audience: Researchers, scientists, and drug development professionals.

Introduction Human C-peptide, a 31-amino-acid polypeptide, is the connecting peptide between the A- and B-chains in the proinsulin molecule.[1] It is cleaved from proinsulin during the formation of mature insulin and secreted in equimolar amounts from pancreatic beta cells.[1] Initially considered biologically inert, C-peptide is now recognized as an active peptide hormone that binds to a G-protein-coupled cell surface receptor, initiating a cascade of intracellular signaling pathways.[1][2] These pathways influence various cellular processes and may help prevent or mitigate long-term complications of type 1 diabetes, such as neuropathy and nephropathy.[2][3] The production of high-purity, biologically active recombinant human C-peptide is crucial for studying its physiological roles and for its potential therapeutic applications.

This document provides a detailed overview of the common expression systems and purification strategies for recombinant human C-peptide, including step-by-step protocols for its production in *Escherichia coli*.

Data Presentation: Quantitative Analysis

The successful production of recombinant C-peptide involves optimizing expression and purification to maximize yield and purity. Below is a summary of typical outcomes.

Table 1: Comparison of Common Expression Systems for Recombinant Peptides

Feature	Escherichia coli	Pichia pastoris (Yeast)
Yield	High, can reach >100 mg/L for fusion proteins.[4]	High, with potential for very high-level expression.[5][6][7][8]
Cost	Low cultivation and media costs.[9][10]	Low to moderate.
Complexity	Simple, rapid growth, and well-established genetics.[10][11]	More complex than E. coli, requires methanol induction.[7]
Post-Translational Modifications	None (no glycosylation).	Eukaryotic; capable of disulfide bonds and glycosylation.
Common Location	Intracellular, often as insoluble inclusion bodies.[4][12]	Secreted into the medium, simplifying initial purification.[7]
Primary Challenge	Formation of inclusion bodies requires denaturation and refolding steps. Peptides can be prone to degradation.[11]	Potential for hyperglycosylation, which may affect activity.

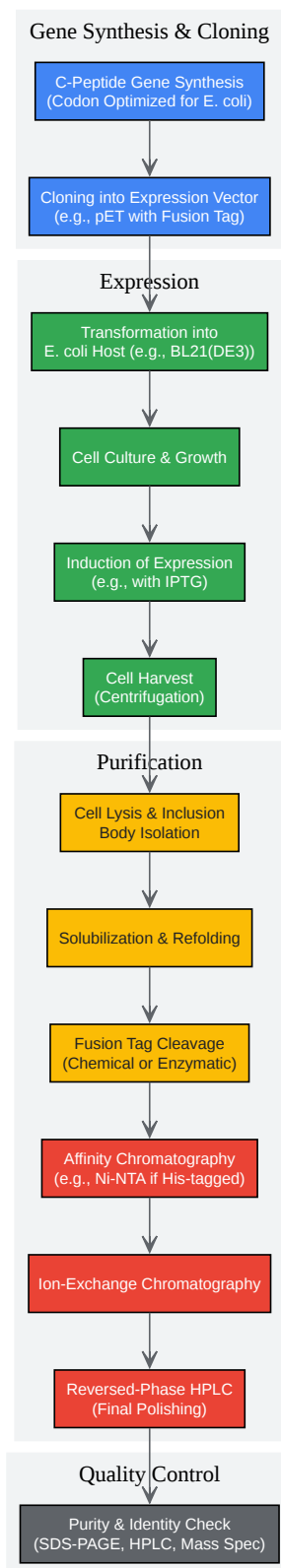
Table 2: Typical Purification Yield and Purity of Recombinant Human C-Peptide

Parameter	Typical Value	Source
Final Purity	>95% (as determined by HPLC)	[13][14][15][16]
Final Yield	0.1 - 1.8 µg/mg wet cell weight (for various peptides using a fusion tag approach in E. coli)	[11]
Molecular Weight	~3.02 kDa	[13][14]

Visualization of Workflow and Signaling Pathway

Experimental Workflow Diagram

The overall process for producing recombinant C-peptide, from gene design to final product, involves several key stages.

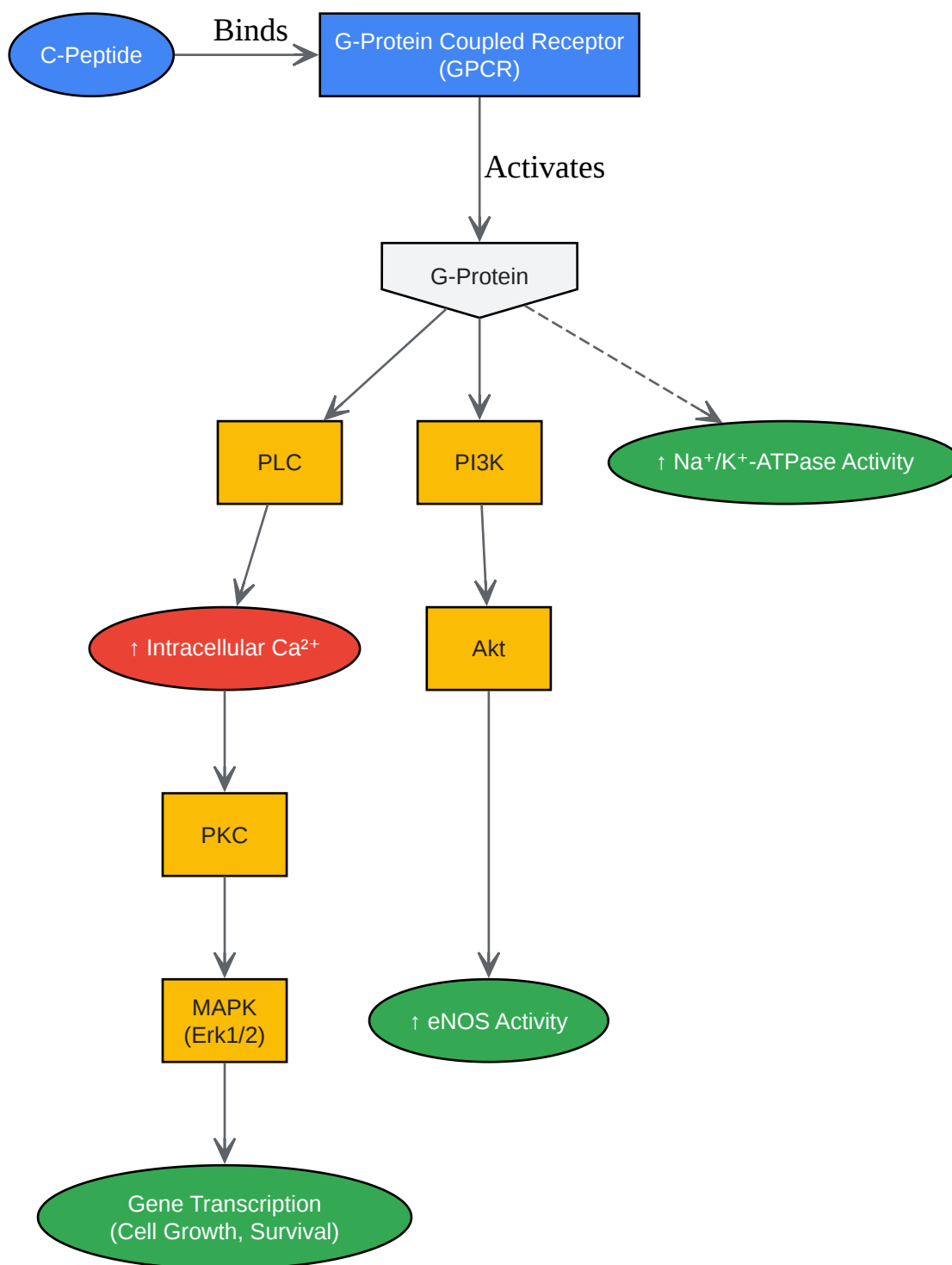


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Caption: Workflow for recombinant C-peptide production.

C-Peptide Signaling Pathway Diagram

C-peptide exerts its biological effects by activating specific intracellular signaling cascades.



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Caption: C-peptide intracellular signaling pathways.

Experimental Protocols

Protocol 1: Gene Cloning and Expression in E. coli

This protocol describes the expression of C-peptide as a fusion protein in E. coli, a common strategy to prevent its degradation and simplify purification.[\[11\]](#)

- Gene Synthesis and Cloning:
 - Synthesize the human C-peptide gene (31 amino acids), with codons optimized for E. coli expression.
 - Incorporate a start codon (ATG) and a protease cleavage site (e.g., for TEV or Factor Xa) or a chemical cleavage site (e.g., Met for CNBr cleavage) between the fusion tag and the C-peptide sequence.[\[4\]](#)
 - Clone the synthesized gene into a suitable expression vector, such as pET-31b (which provides a ketosteroid isomerase (KSI) fusion partner) or another vector providing a tag like Thioredoxin (Trx) or SUMO.[\[4\]](#)[\[11\]](#)
 - Verify the sequence of the final construct by DNA sequencing.
- Transformation:
 - Transform the expression vector into a competent E. coli strain suitable for protein expression, such as BL21(DE3).
 - Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin or kanamycin) and incubate overnight at 37°C.
- Protein Expression:
 - Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking (220 rpm).
 - Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.1.
 - Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

- Induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
- Continue to incubate the culture for 4-6 hours at 37°C or overnight at 18-25°C to promote proper folding and potentially reduce inclusion body formation.
- Cell Harvest:
 - Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
 - Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of C-Peptide from Inclusion Bodies

Expression of small peptides in *E. coli* often results in the formation of dense, insoluble aggregates known as inclusion bodies.[\[12\]](#)

- Cell Lysis and Inclusion Body Isolation:
 - Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
 - Lyse the cells using a sonicator on ice until the suspension is no longer viscous.
 - Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
 - Wash the inclusion bodies by resuspending the pellet in a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100) and centrifuging again. Repeat this step twice to remove membrane proteins and other contaminants.
- Solubilization and Refolding:
 - Solubilize the washed inclusion bodies in a strong denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 50 mM Tris-HCl, pH 8.0) with a reducing agent (e.g., 10 mM DTT).
 - Incubate for 1-2 hours at room temperature with gentle stirring.

- Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.
- Refold the C-peptide fusion protein by rapid or stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-Arginine).

Protocol 3: Chromatographic Purification and Cleavage

A multi-step chromatography process is essential to achieve high purity.[\[17\]](#)[\[18\]](#)

- Affinity Chromatography (if applicable):
 - If a His-tag was used, load the refolded protein onto a Ni-NTA affinity column pre-equilibrated with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole).
 - Wash the column with several volumes of wash buffer (containing 20-40 mM Imidazole).
 - Elute the fusion protein with an elution buffer containing a high concentration of imidazole (250-500 mM).
- Fusion Tag Cleavage:
 - Dialyze the eluted protein against a cleavage buffer suitable for the specific protease or chemical agent.
 - For chemical cleavage with CNBr (if a Met residue was engineered), incubate the protein in 70% formic acid with CNBr crystals in the dark for 12-24 hours.
 - For enzymatic cleavage, add the specific protease (e.g., TEV) and incubate according to the manufacturer's instructions.
 - Stop the reaction and remove the cleaved tag and protease (e.g., by a second round of Ni-NTA chromatography for a His-tagged protease).
- Ion-Exchange Chromatography (IEX):
 - Human C-peptide has an acidic isoelectric point, making anion-exchange chromatography a suitable polishing step. However, cation-exchange has also been used successfully.[\[17\]](#)

- Dilute the sample in a low-salt IEX buffer (e.g., 20 mM Tris-HCl, pH 8.0) and load it onto an anion-exchange column (e.g., Q-Sepharose).
- Elute the bound C-peptide using a linear salt gradient (e.g., 0-1 M NaCl).
- Collect fractions and analyze by SDS-PAGE or HPLC.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - This is the standard final polishing step for peptide purification to achieve >95% purity.[18]
 - Acidify the pooled fractions from IEX with Trifluoroacetic acid (TFA) to 0.1%.
 - Load the sample onto a C18 RP-HPLC column.
 - Elute the peptide using a gradient of acetonitrile (containing 0.1% TFA) against water (containing 0.1% TFA).[18][19]
 - Pool the fractions containing pure C-peptide, confirm identity by mass spectrometry, and lyophilize for long-term storage.

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